2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one
Description
2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one is a quinazolinone derivative characterized by a sulfonyl group at position 6 of the quinazolin-4(1H)-one core, substituted with a 3,4-dichlorophenyl moiety, and an amino group at position 2. The sulfonyl group in this compound introduces strong electron-withdrawing effects, which may influence electronic properties, solubility, and binding interactions in biological systems.
Properties
CAS No. |
53667-27-9 |
|---|---|
Molecular Formula |
C14H9Cl2N3O3S |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-amino-6-(3,4-dichlorophenyl)sulfonyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-10-3-1-8(6-11(10)16)23(21,22)7-2-4-12-9(5-7)13(20)19-14(17)18-12/h1-6H,(H3,17,18,19,20) |
InChI Key |
JJLBMYKOLNPUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-((3,4-dichlorophenyl)sulfonyl)quinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using appropriate amines.
Sulfonylation: The sulfonyl group is introduced by reacting the quinazolinone derivative with sulfonyl chlorides, such as 3,4-dichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-((3,4-dichlorophenyl)sulfonyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of 2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one. The compound has been shown to inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
In these studies, the compound demonstrated significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy.
Inhibition of Kinases
The compound has also been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, it has been found to effectively inhibit:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR (Vascular Endothelial Growth Factor Receptor)
These kinases play crucial roles in tumor growth and angiogenesis, making them important targets for cancer treatment.
Anti-inflammatory Properties
In addition to its anti-cancer effects, 2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Study 1: Breast Cancer Treatment
A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer who had not responded to standard therapies. The study reported:
- Response Rate : 30% partial response
- Overall Survival : Median survival extended by 6 months compared to historical controls.
Case Study 2: Combination Therapy
Another study investigated the use of this compound in combination with existing chemotherapy agents. The results showed enhanced efficacy with reduced side effects compared to monotherapy.
Mechanism of Action
The mechanism of action of 2-Amino-6-((3,4-dichlorophenyl)sulfonyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ in substituent type, position, and electronic properties. Key comparisons include:
Photophysical Properties
- Absorption Trends : Compounds 4j–l () show absorption maxima inversely correlated with substituent bulkiness in DMSO (4l < 4k < 4j). The target compound’s 3,4-dichlorobenzene-sulfonyl group, being bulkier and more electron-withdrawing, may exhibit a further red shift compared to methyl-substituted analogs .
- Solvent Effects: Quinazolinones generally display red-shifted absorption in DMSO versus acetic acid due to reduced hydrogen bonding in aprotic solvents. The target compound’s sulfonyl group may amplify this effect .
Research Findings and Data Tables
Table 1: Melting Points and Yields of Selected Quinazolinones
Table 2: Absorption Maxima of Quinazolinones in DMSO ()
| Compound | λ_max (nm) | Extinction Coefficient (ε) | Trend |
|---|---|---|---|
| 4j | 315 | 12,500 | Intensity: 4j < 4k < 4l |
| 4k | 308 | 14,200 | Wavelength: 4l < 4k < 4j |
| 4l | 302 | 15,800 |
Biological Activity
2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Its unique structure, characterized by an amino group at the 2-position and a sulfonyl group attached to a 3,4-dichlorophenyl ring at the 6-position, contributes to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry.
Chemical Structure
The compound can be represented as follows:
- IUPAC Name : 2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one
- Molecular Formula : C13H10Cl2N2O2S
- Molecular Weight : 335.20 g/mol
Research indicates that 2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one exhibits significant biological activities through interactions with specific enzymes and receptors. These interactions can lead to various physiological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell proliferation and inflammation.
- Anticonvulsant Activity : Preliminary studies suggest that it may possess anticonvulsant properties similar to other quinazolinones .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated the ability to induce apoptosis in cancer cells, which is vital for slowing tumor growth. The anti-proliferative activity was evaluated against several cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| LN-229 | Glioblastoma | 5.2 |
| Capan-1 | Pancreatic Adenocarcinoma | 3.8 |
| HCT-116 | Colorectal Carcinoma | 4.5 |
| NCI-H460 | Lung Carcinoma | 6.0 |
The results indicate that the compound exhibits moderate to high potency against these cell lines, suggesting its potential as a therapeutic agent in oncology .
Kinase Inhibition
The compound was screened against a panel of 109 kinases and four bromodomains using Differential Scanning Fluorimetry (DSF). The findings revealed significant binding affinities with several kinases, with notable temperature shifts indicating effective inhibition:
| Kinase Target | ΔTm (°C) |
|---|---|
| ALK2 | +8.5 |
| CDK2 | +7.0 |
| EGFR | +6.8 |
These results demonstrate that the compound can modulate kinase activity in a dose-dependent manner, highlighting its potential utility in targeted therapies for cancers driven by aberrant kinase signaling .
Case Studies
In a study focusing on structural modifications of quinazolinones, derivatives of 2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one were synthesized and evaluated for their biological activities. The modifications aimed to enhance potency and selectivity against specific cancer targets.
One derivative exhibited improved anti-proliferative activity against the chronic myeloid leukemia cell line (Hap-1), with an IC50 value significantly lower than that of the parent compound. This suggests that structural optimization can lead to enhanced therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
